molecular formula C12H18BrN3 B7337681 (1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine

(1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine

Cat. No.: B7337681
M. Wt: 284.20 g/mol
InChI Key: MDQJHFUQERYING-BVAQLPTGSA-N
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Description

(1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of (1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine involves its binding to the mGluR2 receptor, which leads to the inhibition of the release of the neurotransmitter glutamate. This results in a decrease in excitatory synaptic activity and an overall reduction in neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include a reduction in glutamate release, a decrease in neuronal excitability, and an improvement in cognitive function. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine in lab experiments is its selectivity for the mGluR2 receptor. This allows for more precise targeting of this receptor and a reduction in off-target effects. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research related to (1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine. One area of focus is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of neurological disorders. Finally, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of (1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine involves a multistep process that begins with the reaction of bromopyrazole with 1,5-cyclooctadiene in the presence of a palladium catalyst. The resulting product is then treated with lithium aluminum hydride to reduce the double bond, followed by reaction with N-Boc-ethylenediamine to obtain the final product.

Scientific Research Applications

Research has shown that (1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine has potential applications in the field of neuroscience. Studies have indicated that this compound acts as a selective agonist for the metabotropic glutamate receptor subtype 2 (mGluR2), which is involved in the regulation of neurotransmitter release and synaptic plasticity. This makes it a promising candidate for the treatment of various neurological disorders, such as schizophrenia, anxiety, and depression.

Properties

IUPAC Name

(1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c13-10-7-15-16(8-10)5-4-14-12-3-1-2-9-6-11(9)12/h7-9,11-12,14H,1-6H2/t9-,11+,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQJHFUQERYING-BVAQLPTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)NCCN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H]2C(C1)NCCN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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